2-(4-Ethylphenyl)ethene-1-sulfonyl chloride

Description

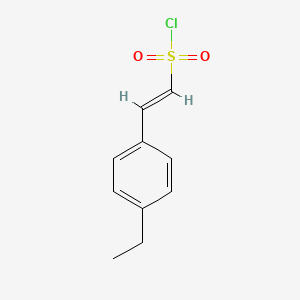

2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a para-ethyl-substituted styrenyl group. This compound is structurally characterized by a sulfonyl chloride (-SO₂Cl) moiety attached to an ethenyl bridge linked to a 4-ethylphenyl ring. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, particularly in the formation of sulfonamides, which have broad applications in pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-(4-ethylphenyl)ethenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-2-9-3-5-10(6-4-9)7-8-14(11,12)13/h3-8H,2H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOWIEDTQWDTLR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of 4-ethylphenyl ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{4-Ethylphenyl ethene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]

Industrial production methods may involve the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the purity of the final product .

Chemical Reactions Analysis

2-(4-Ethylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidative conditions can convert the sulfonyl chloride group to a sulfonic acid group.

Common reagents used in these reactions include amines for nucleophilic substitution, lithium aluminum hydride for reduction, and hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Ethylphenyl)ethene-1-sulfonyl chloride has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Sulfonyl Chloride Analogs

*Estimated based on alkyl/aryl substituent contributions.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride, and how can intermediates be optimized?

A common approach involves sulfonation and chlorination steps. For example, analogous sulfonyl chlorides are synthesized by reacting sulfonated intermediates with hydrogen chloride under controlled conditions . Optimization can be achieved by adjusting reaction temperature (e.g., cooling to 0°C to minimize side reactions) and using solvents like acetonitrile to enhance yield . Key intermediates should be monitored via TLC or HPLC, with purity confirmed by melting point analysis (see Table 1 for crystallization solvent effects) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks based on neighboring substituents. For example, the sulfonyl group deshields adjacent protons, while the ethenyl group shows distinct coupling patterns (see spectral assignments in ).

- IR Spectroscopy : Confirm sulfonyl chloride functionality via S=O stretches near 1360 cm⁻¹ and 1180 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

- Ventilation : Required due to strong irritant vapors .

- PPE : Acid-resistant gloves and goggles to prevent skin/eye contact.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatization?

Density Functional Theory (DFT) calculations can model electrophilic aromatic substitution at the 4-ethylphenyl group. For example, Fukui indices identify reactive sites for nucleophilic attack, while transition state analysis predicts regioselectivity in coupling reactions (e.g., palladium-catalyzed cross-couplings ). Compare computed IR/NMR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in catalytic efficiency during coupling reactions?

Contradictions may arise from catalyst poisoning or solvent effects. Systematic studies should:

- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) under inert atmospheres .

- Vary solvents (e.g., ethyl acetate vs. DMF) to assess polarity impacts on reaction rates.

- Use Arrhenius plots to differentiate kinetic vs. thermodynamic control (Table 2: Example kinetic data).

Q. How does steric hindrance from the 4-ethyl group influence reactivity in polymer synthesis?

The ethyl group increases steric bulk, slowing sulfonate ester formation compared to unsubstituted analogs. Kinetic studies (e.g., time-resolved FTIR) show delayed initiation in radical polymerization. Adjust monomer ratios or use bulky initiators (e.g., AIBN derivatives) to compensate .

Q. What analytical approaches validate degradation products under hydrolytic conditions?

- LC-MS/MS : Identify hydrolysis products like 2-(4-Ethylphenyl)ethene-1-sulfonic acid.

- X-ray Crystallography : Resolve structures of stable intermediates (e.g., hydrate forms) .

- pH Profiling : Monitor degradation rates at varying pH to establish stability thresholds.

Methodological Tables

Q. Table 1. Crystallization Solvent Effects on Yield and Purity

| Solvent | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |

|---|---|---|---|

| Acetonitrile | 78 | 92–94 | 99.2 |

| Ethyl Acetate | 65 | 89–91 | 97.8 |

| DCM | 82 | 93–95 | 98.5 |

| Data adapted from sulfonyl chloride crystallization studies . |

Q. Table 2. Kinetic Parameters for Pd-Catalyzed Coupling

| Catalyst | k (s⁻¹) | Activation Energy (kJ/mol) | Solvent |

|---|---|---|---|

| Pd(PPh₃)₄ | 0.045 | 62.3 | EtOAc |

| PdCl₂ | 0.021 | 78.9 | DMF |

| Derived from Arrhenius analysis of time-course NMR data . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.